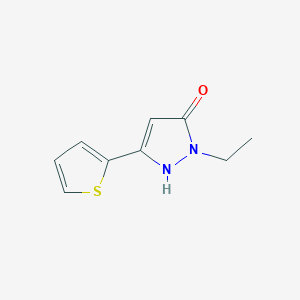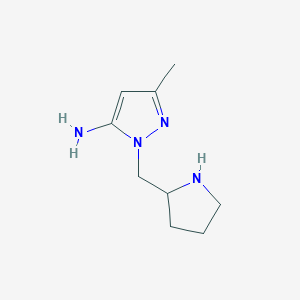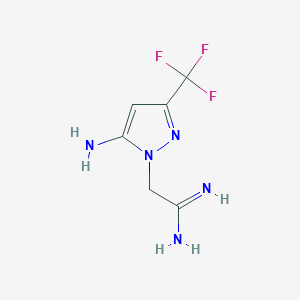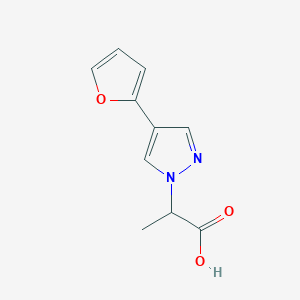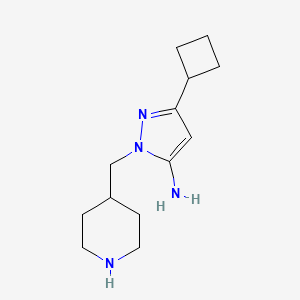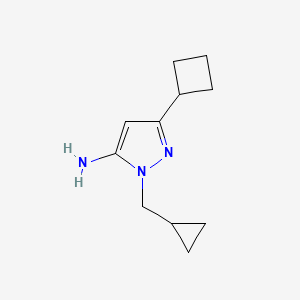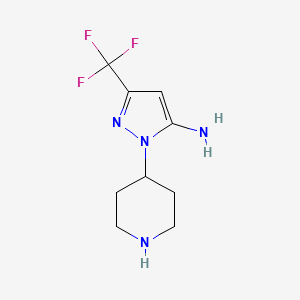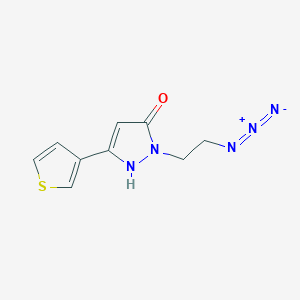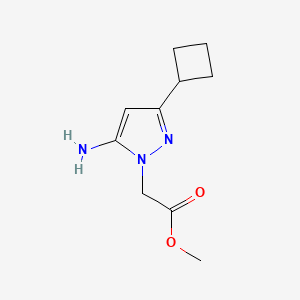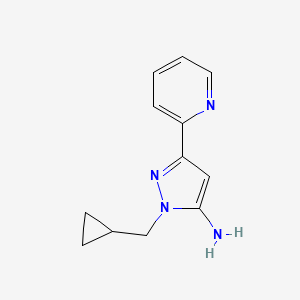
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-amine is a compound that has been explored in various chemical syntheses and reactions. Research studies have shown that derivatives of this compound, such as 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, can be formed through reactions with malononitrile and cyanoacetamide. These derivatives have been further used in cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives (Yakovenco et al., 2020). This indicates a versatile role in synthetic chemistry, particularly in the formation of complex heterocyclic structures.
Potential Anticancer Applications
The compound and its derivatives have shown potential in medicinal chemistry, particularly in anticancer research. A study reported the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are structurally related to this compound. These compounds exhibited moderate to good cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Alam et al., 2018).
Exploration in Material Science
Further research has explored the use of related pyrazole derivatives in material science. For instance, the synthesis, characterization, and biological activity evaluation of pyrazole derivatives, including their potential antimicrobial properties, have been investigated. This suggests the potential application of this compound in developing new materials with specific properties (Titi et al., 2020).
Insecticidal Research
In the field of agriculture and pest control, derivatives of this compound have been evaluated for their insecticidal properties. A study on the development of a scalable process for the insecticidal candidate tyclopyrazoflor, which involves a key intermediate structurally similar to this compound, highlights the potential application in developing new insecticides (Yang et al., 2019).
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-12-7-11(10-3-1-2-6-14-10)15-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBUHMRUAXVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


